5-Oxa-2-azaspiro[3.4]octane hydrochloride is a chemical compound classified under the category of spirocyclic compounds, specifically featuring a unique bicyclic structure that includes both nitrogen and oxygen heteroatoms. Its Chemical Abstracts Service (CAS) Number is 1359656-11-3, and it has the molecular formula CHClNO. The compound is notable for its potential applications in medicinal chemistry and drug discovery, particularly in the development of new therapeutic agents.
This compound can be synthesized through various chemical methods, as detailed in recent studies focused on spirocyclic compounds. The synthesis processes typically involve readily available starting materials and conventional chemical transformations, making it a viable candidate for further research and application in pharmaceuticals.
5-Oxa-2-azaspiro[3.4]octane hydrochloride falls under the broader classification of heterocycles, which are cyclic compounds containing atoms of at least two different elements as members of its ring(s). The presence of both nitrogen and oxygen in its structure contributes to its unique chemical properties and reactivity.
The synthesis of 5-Oxa-2-azaspiro[3.4]octane hydrochloride is derived from methodologies developed for related compounds such as 2-azaspiro[3.4]octane. Three primary synthetic routes have been identified:
The synthetic processes often employ reagents such as lithium diisopropylamide (LDA) and various alkyl halides, with yields typically exceeding 60%. The use of high-resolution mass spectrometry (HRMS) helps confirm the identity and purity of the synthesized compounds.
The molecular structure of 5-Oxa-2-azaspiro[3.4]octane hydrochloride can be described as follows:
5-Oxa-2-azaspiro[3.4]octane hydrochloride participates in various chemical reactions typical of spirocyclic compounds:
Reactions are typically conducted under controlled conditions, utilizing solvents such as tetrahydrofuran (THF) or dichloromethane (DCM), with reaction monitoring performed via techniques like nuclear magnetic resonance (NMR) spectroscopy.
The mechanism of action for 5-Oxa-2-azaspiro[3.4]octane hydrochloride involves its interaction with biological macromolecules:
Studies indicate that at varying concentrations, 5-Oxa-2-azaspiro[3.4]octane hydrochloride exhibits distinct effects on cellular functions, with higher doses resulting in more pronounced biochemical changes.
5-Oxa-2-azaspiro[3.4]octane hydrochloride has significant potential applications in scientific research:
Annulation represents the cornerstone of spirocycle synthesis, with two dominant approaches: intermolecular cyclization and intramolecular ring closure. In intermolecular strategies, γ-halo ketones are condensed with α,ω-bifunctionalized amines under basic conditions, where the amine nucleophilically attacks the electrophilic carbon, followed by oxetane ring formation through Williamson ether synthesis. This method typically yields 30–45% of the spirocyclic precursor before hydrochloridation [1].
Intramolecular annulations leverage preassembled linear precursors containing both nitrogen and oxygen nucleophiles. For example, Staudinger ketene-imine cycloadditions facilitate the simultaneous formation of the azetidine and oxolane rings, achieving higher regioselectivity (up to 70% yield) but requiring stringent anhydrous conditions [7]. Microwave-assisted annulation has emerged as a key innovation, reducing reaction times from 48 hours to <2 hours while improving diastereomeric ratios (>20:1) [6].
Table 1: Annulation Strategies for Spirocore Assembly
Strategy Type | Key Reagents | Yield (%) | Diastereoselectivity | Limitations |
---|---|---|---|---|
Intermolecular | γ-Halo ketones, diamines | 30–45 | Low (∼1:1) | Oligomerization side products |
Intramolecular | Ketenes, imines | 60–70 | High (>10:1) | Moisture sensitivity |
Microwave-assisted | Di-haloalkyl precursors | 75–82 | Very high (>20:1) | Specialized equipment needed |
The choice of ring annulation sequence profoundly impacts synthetic efficiency. The cyclopentane-first strategy involves constructing a functionalized cyclopentane (e.g., 3-aminocyclopentanecarboxylate) followed by oxidative cleavage and ring contraction to form the oxetane. While leveraging commercially available cyclopentane derivatives, this route suffers from lengthy step counts (6–7 steps) and moderate overall yields (15–20%) [1].
Conversely, four-membered ring-first approaches prioritize initial assembly of the azetidine or oxetane core. Route A employs azetidinone intermediates that undergo Grignard addition and acid-catalyzed cyclization, achieving 5-oxa-2-azaspiro[3.4]octane in 4 steps with 32% overall yield. Route B utilizes oxetane carboxylic acids coupled with Boc-protected aminoalkyl halides, followed by deprotection and intramolecular SN₂ cyclization. This method achieves higher atom economy (45% yield) and fewer purification steps, making it preferable for gram-scale synthesis [1] [6].
Table 2: Comparison of Ring Annulation Approaches
Strategy | Starting Materials | Steps | Overall Yield (%) | Key Advantage |
---|---|---|---|---|
Cyclopentane-first | 3-Aminocyclopentanecarboxylate | 6–7 | 15–20 | Readily available precursors |
Four-membered (Route A) | Azetidinone, organomagnesiums | 4 | 32 | Shorter synthetic sequence |
Four-membered (Route B) | Oxetane acid, aminoalkyl halides | 4 | 45 | Minimal chromatography required |
Catalysis critically enhances ring-forming efficiency. Ruthenium-based catalysts (e.g., Grubbs II; 5 mol%) enable ring-closing metathesis (RCM) of diene precursors bearing allyloxy and vinylalkylamine functionalities, producing spirocycles in 65–70% yield with >90% purity after hydrochloridation. Solvent optimization revealed dichloromethane (DCM) as superior to toluene or THF, reducing epimerization [6].
Oxidative catalysis is indispensable for late-stage transformations. TEMPO/NaOCl systems selectively oxidize spirocyclic alcohols to ketones at 0°C (85% yield), while Jones reagent (CrO₃/H₂SO₄) causes ring degradation. For nitrogen protection, Pd/C-catalyzed hydrogenation effectively removes Cbz groups without hydrogenolysis of the oxetane ring, whereas Birch conditions lead to over-reduction [6].
Reaction parameters were systematically optimized:
The secondary amine of the hydrochloride salt serves as a handle for diversification. N-Alkylation employs alkyl halides under microwave irradiation (K₂CO₃, DMF, 100°C, 30 min) to install groups like -CH₂CH₂Ar or -CH₂heteroaryl. This method achieves >80% conversion but may require Boc-deprotection when using complex electrophiles [2] [6].
Acylation exploits the amine's nucleophilicity using activated esters (e.g., pentafluorophenyl esters) in CH₂Cl₂ with catalytic DMAP. Tert-butyl esters are particularly valuable, as their acid-labile protection enables orthogonal deprotection without affecting the spiro core. For example, tert-butyl (4R)-3,6-dioxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate serves as a precursor to protease inhibitors [6].
Notably, derivatives bearing aryloxadiazole or fluorophenyl moieties exhibit potent M4 muscarinic receptor agonism (IC₅₀ <100 nM), demonstrating the scaffold's pharmaceutical relevance. Such compounds are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) on azido-functionalized intermediates [2].
Table 3: Functionalized Derivatives and Applications
Derivative Structure | Modification Method | Key Functional Groups | Biological Target |
---|---|---|---|
5-(3-Fluorophenyl)-2-azaspiro[3.4]octane | Buchwald-Hartwig | Aryl fluoride at N2 | M4 receptor agonist |
tert-Butyl 1,6-dioxo-5-azaspiro[3.4]oct-2-ane carboxylate | Steglich esterification | tert-Butyl ester, diketone | Protease inhibitor scaffold |
N-(2-Oxadiazolylmethyl)-5-oxa-2-azaspiro[3.4]octane | CuAAC reaction | 1,2,4-Oxadiazole | CNS penetrant ligands |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: